(4R)-4-Methylnon-1-yne
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Overview
Description
(4R)-4-Methylnon-1-yne is an organic compound characterized by a nonyne backbone with a methyl group attached to the fourth carbon in the R-configuration. This compound is part of the alkyne family, which is known for its triple bond between carbon atoms, making it highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Methylnon-1-yne typically involves the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Addition of Methyl Group: A methyl group is introduced at the fourth carbon position using a Grignard reagent or an organolithium reagent.
Purification: The product is purified using standard techniques such as distillation or chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts like palladium or platinum to selectively hydrogenate specific bonds.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Methylnon-1-yne undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation can convert the alkyne to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or ozone (O₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Nucleophiles like sodium amide (NaNH₂) or organolithium reagents are used.
Major Products
Oxidation: Produces diketones or carboxylic acids.
Reduction: Yields alkenes or alkanes.
Substitution: Forms various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
(4R)-4-Methylnon-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R)-4-Methylnon-1-yne involves its interaction with molecular targets through its reactive alkyne group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
(4R)-Methylnonan-1-ol: An alcohol derivative with similar structural features.
(4R,8RS)-Dimethyldecanal: An aldehyde with a similar carbon backbone.
Uniqueness
(4R)-4-Methylnon-1-yne is unique due to its alkyne functionality, which imparts distinct reactivity compared to its alcohol and aldehyde counterparts
Properties
CAS No. |
921756-76-5 |
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Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
(4R)-4-methylnon-1-yne |
InChI |
InChI=1S/C10H18/c1-4-6-7-9-10(3)8-5-2/h2,10H,4,6-9H2,1,3H3/t10-/m0/s1 |
InChI Key |
UTHILQMCUOEJSI-JTQLQIEISA-N |
Isomeric SMILES |
CCCCC[C@@H](C)CC#C |
Canonical SMILES |
CCCCCC(C)CC#C |
Origin of Product |
United States |
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